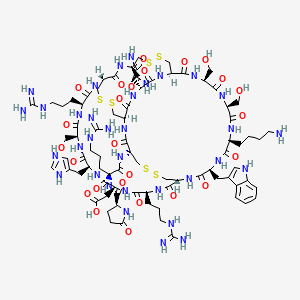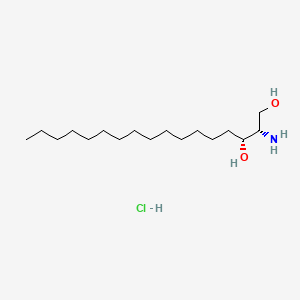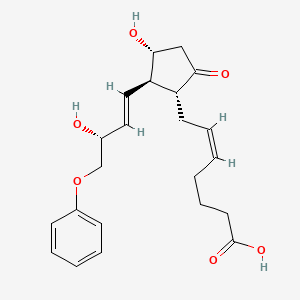
16-phenoxy tetranor Prostaglandin E2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16-phenoxy tetranor Prostaglandin E2 is a minor metabolite of sulprostone, a synthetic analog of prostaglandin E2. This compound is formed by the hydrolysis of the methylsulfonamide bond in sulprostone and is found in human plasma after parenteral administration of the drug . It is a free acid form and has the molecular formula C22H28O6 with a molecular weight of 388.5 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
16-phenoxy tetranor Prostaglandin E2 is synthesized through the hydrolysis of sulprostone. The process involves breaking the methylsulfonamide bond in sulprostone under specific conditions to yield the free acid form . The reaction typically requires a suitable solvent such as methyl acetate, and the compound is often formulated in this solvent for storage and use .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as described above. The process is scaled up to meet industrial demands, ensuring high purity (≥98%) and stability of the compound. The product is stored at -20°C to maintain its stability over extended periods .
化学反応の分析
Types of Reactions
16-phenoxy tetranor Prostaglandin E2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and applications.
科学的研究の応用
16-phenoxy tetranor Prostaglandin E2 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of prostaglandin analogs and their derivatives.
Biology: Investigated for its role in various biological processes, including inflammation and cell signaling.
Medicine: Studied for its potential therapeutic effects, particularly in the context of reproductive health and inflammation
作用機序
16-phenoxy tetranor Prostaglandin E2 exerts its effects by binding to specific prostaglandin receptors, primarily the EP receptors (EP1, EP2, EP3, and EP4) . These receptors are G protein-coupled receptors that mediate various downstream effects, including the modulation of cAMP levels, calcium signaling, and activation of different intracellular pathways . The compound’s interaction with these receptors leads to its biological effects, such as smooth muscle contraction, inflammation modulation, and other physiological responses .
類似化合物との比較
16-phenoxy tetranor Prostaglandin E2 is unique compared to other prostaglandin analogs due to its specific structure and formation as a minor metabolite of sulprostone . Similar compounds include:
Sulprostone: The parent compound from which this compound is derived.
Prostaglandin E2 (PGE2): A naturally occurring prostaglandin with similar biological activities.
N-methanesulfonyl 16-phenoxy-ω-tetranor PGE2: A prostaglandin analog with potent antifertility effects.
These compounds share structural similarities but differ in their specific biological activities and applications.
特性
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6/c23-16(15-28-17-8-4-3-5-9-17)12-13-19-18(20(24)14-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,16,18-19,21,23,25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18-,19-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXKJZCRLQWIIN-OMIHVFMZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(COC2=CC=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](COC2=CC=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
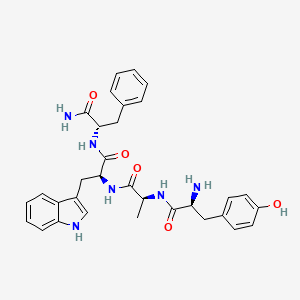
![Y-c[D-Pen-D-(2')Nal-GSFC]KR-NH2](/img/structure/B10853885.png)
![Y-c[D-Pen-(3,5-diI)Tyr-GSFC]KR-NH2](/img/structure/B10853888.png)

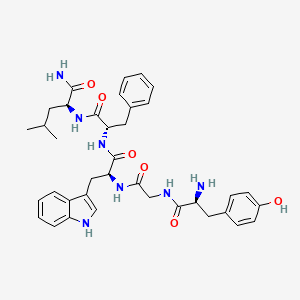

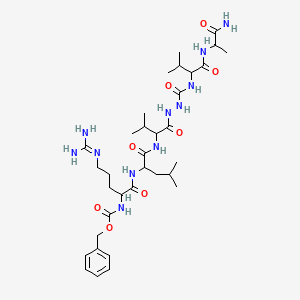
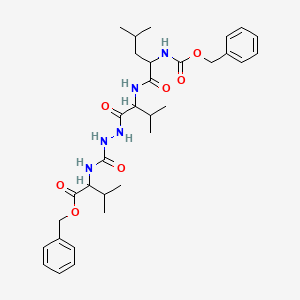
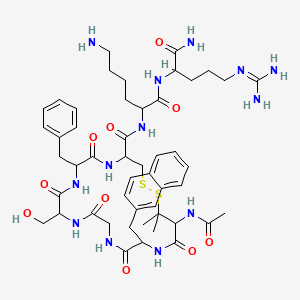
![1-[[5-(2,3,5,6-Tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B10853954.png)
